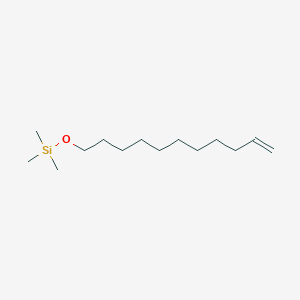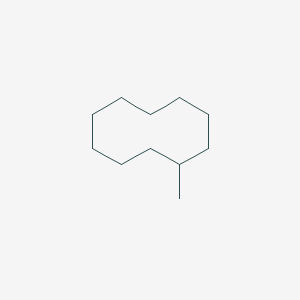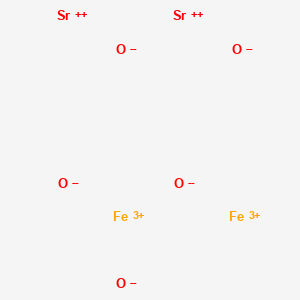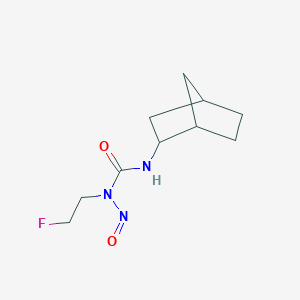
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea (FEN1) is a chemical compound that belongs to the class of nitrosourea derivatives. It is an alkylating agent that is used in scientific research for its antineoplastic properties. FEN1 has been synthesized using various methods, and its mechanism of action involves the alkylation of DNA and RNA.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been used in scientific research for its antineoplastic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their antitumor activity.
Mecanismo De Acción
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea exerts its antineoplastic effects by alkylating DNA and RNA. It forms covalent bonds with the nucleophilic groups of DNA and RNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks interfere with DNA replication and transcription, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to induce DNA damage and apoptosis in cancer cells. It also inhibits the activity of DNA repair enzymes, leading to an accumulation of DNA damage and cell death. 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and its low toxicity profile. However, 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has several limitations, including its poor solubility in water and its instability in aqueous solutions.
Direcciones Futuras
Several future directions for 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea research include the development of more efficient and stable synthesis methods, the investigation of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's antineoplastic properties in combination with other chemotherapeutic agents, and the exploration of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea's potential as a targeted therapy for specific types of cancer. Additionally, the development of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea analogs with improved pharmacological properties may lead to the discovery of more effective antineoplastic agents.
Métodos De Síntesis
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea has been synthesized using various methods, including the reaction of 1-norbornylamine with nitrosourea derivatives, and the reaction of 2-fluoroethylamine with 2-norbornylisocyanate. The synthesis of 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea involves the reaction of 2-norbornylisocyanate with 2-fluoroethylamine in the presence of a base, followed by the addition of nitrous acid to form 1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea.
Propiedades
Número CAS |
13908-95-7 |
|---|---|
Nombre del producto |
1-(2-Fluoroethyl)-3-(2-norbornyl)-1-nitrosourea |
Fórmula molecular |
C10H16FN3O2 |
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H16FN3O2/c11-3-4-14(13-16)10(15)12-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,15) |
Clave InChI |
LESTWYVGWLZSMR-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
SMILES canónico |
C1CC2CC1CC2NC(=O)N(CCF)N=O |
Otros números CAS |
13908-95-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



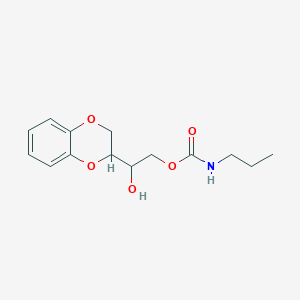
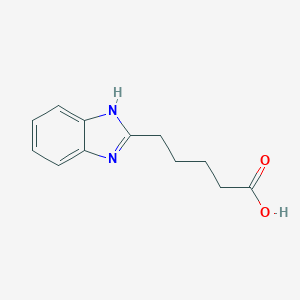
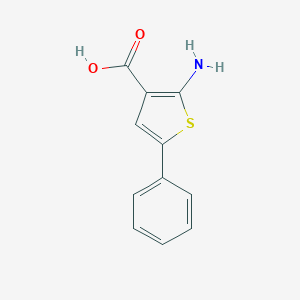
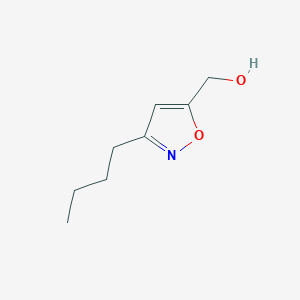
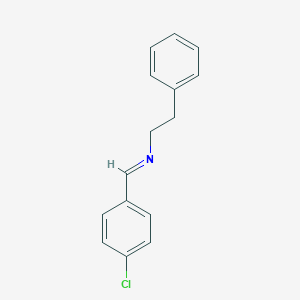
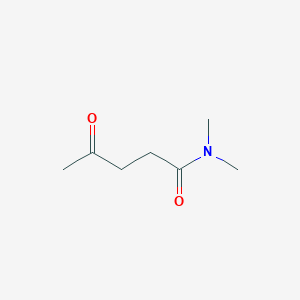
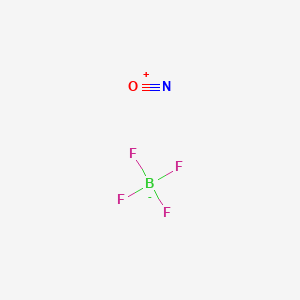
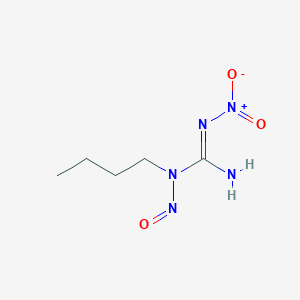
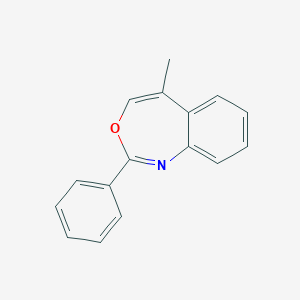
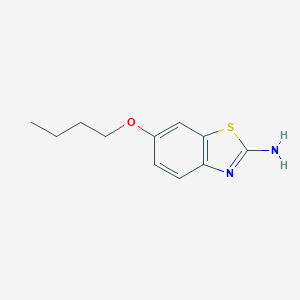
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
